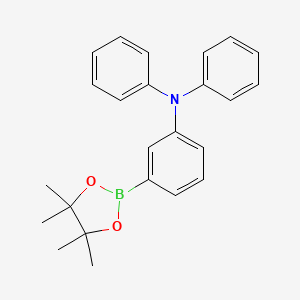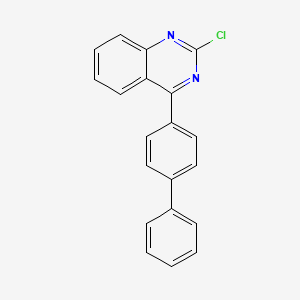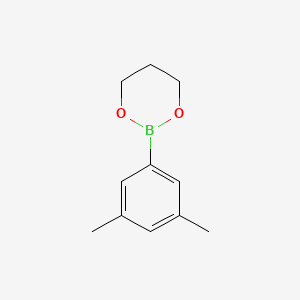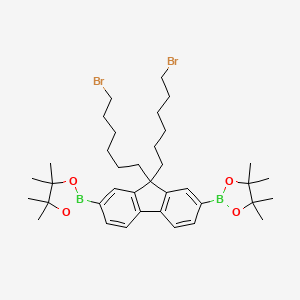![molecular formula C20H14Br2N2 B8199878 (S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B8199878.png)
(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound derived from the binaphthalene family. This compound is characterized by the presence of two bromine atoms at the 6 and 6’ positions and two amino groups at the 2 and 2’ positions on the binaphthalene skeleton. The chiral nature of this compound makes it valuable in various asymmetric synthesis and catalysis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (S)-[1,1’-binaphthalene]-2,2’-diamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted binaphthalenes.
Oxidation Products: Nitro derivatives of binaphthalene.
Reduction Products: Secondary amines.
Scientific Research Applications
(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:
Asymmetric Catalysis: Used as a chiral ligand in metal-catalyzed asymmetric reactions, enhancing enantioselectivity.
Chiral Recognition: Employed in chiral recognition processes and the development of chiral sensors.
Material Science: Utilized in the synthesis of chiral materials and polymers with specific optical properties.
Pharmaceuticals: Investigated for its potential in drug development due to its chiral properties.
Mechanism of Action
The mechanism of action of (S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine in asymmetric catalysis involves its ability to create a chiral environment around a metal center. This chiral environment facilitates the selective formation of one enantiomer over the other in a given reaction. The amino groups can coordinate with metal ions, while the bromine atoms can influence the electronic properties of the compound, enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(S)-[1,1’-Binaphthalene]-2,2’-diamine: Lacks the bromine substituents, making it less versatile in certain reactions.
(S)-6,6’-Dichloro-[1,1’-binaphthalene]-2,2’-diamine: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A well-known chiral ligand used in asymmetric catalysis.
Uniqueness
(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of bromine atoms, which can be further functionalized, providing additional versatility in synthetic applications. Its chiral nature and ability to form stable complexes with metals make it a valuable compound in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
1-(2-amino-6-bromonaphthalen-1-yl)-6-bromonaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBNVMOCQBZNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)N)N)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
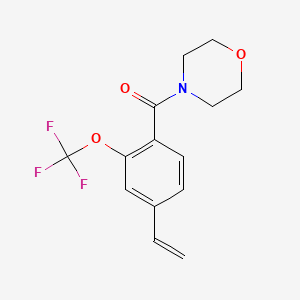
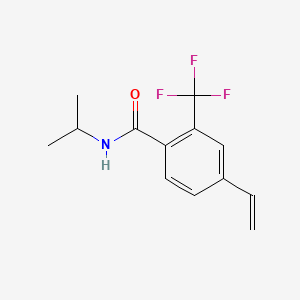
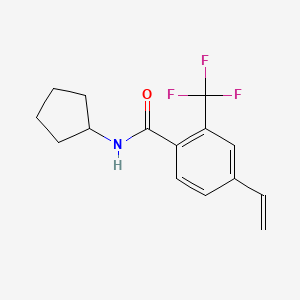
![37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B8199804.png)
![2-[51,80,92-tris(4-aminobutyl)-5a-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)carbamoyl]-9-[(2-amino-4-methylsulfanylbutanoyl)amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis(1-hydroxyethyl)-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid](/img/structure/B8199806.png)
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B8199831.png)
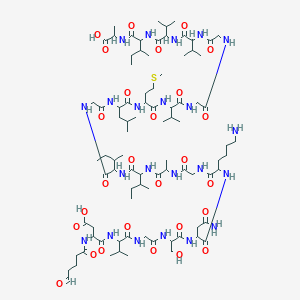
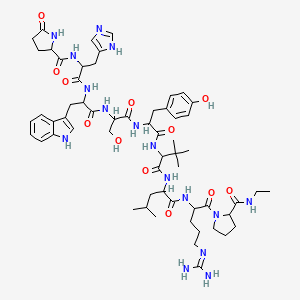
![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8199871.png)
